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Compound of Interest

Compound Name:
4,7-Diazaspiro[2.5]octane-5,8-

dione

CAS No.: 129306-17-8

Cat. No.: B172639

Get Quote

Topic: Rational Design and Synthesis of Spiro-Fused
Anthranilic Diamides
Abstract & Strategic Significance
The "Diamide" class (RyR modulators) represents a cornerstone of modern crop protection.[1]

However, the prevalence of metabolic resistance (via P450 monooxygenases) and target-site

mutations (e.g., G4946E in Plutella xylostella) necessitates novel scaffolds.

Spirocyclic Diamides incorporate a spiro-carbon center—typically fusing a cyclopropane,

piperidine, or oxetane ring to the anthranilic or aniline core. This structural modification serves

three critical functions:

Conformational Locking: Restricts the rotation of the amide bond, entropically favoring the

RyR-binding state.

Metabolic Blockade: The spiro-group provides steric bulk that hinders P450 hydroxylation at

susceptible benzylic positions.[1]
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IP Novelty: Generates distinct chemical space outside the crowded

Chlorantraniliprole/Cyantraniliprole patent landscape.

Mechanism of Action & SAR Logic
Unlike spiro-tetramic acids (e.g., Spiropidion) which inhibit Acetyl-CoA carboxylase (ACC),

Spirocyclic Diamides target the Ryanodine Receptor (RyR) calcium channel.

Structure-Activity Relationship (SAR) Flowchart
The following diagram illustrates how the spiro-motif integrates into the pharmacophore to

enhance selectivity and potency.
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Figure 1: Mechanistic impact of spiro-substitution on diamide pharmacology and resistance

management.

Detailed Synthesis Protocol
This protocol describes the synthesis of a representative Spiro[cyclopropane-1,1'-indane]-

based Diamide. This scaffold mimics the rigid indane systems found in recent "resistance-

breaking" patents but adds a spiro-cyclopropane moiety to enhance lipophilicity (LogP) and

metabolic stability.[1]

Target Molecule:
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N-(4-chloro-2-(spiro[cyclopropane-1,1'-inden]-3'-ylcarbamoyl)-6-methylphenyl)-1-(3-

chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxamide[1]

Reagents & Equipment
Reagents: 1,3-Indanedione, Trimethylsulfoxonium iodide (TMSOI), Sodium hydride (NaH,

60%), 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, Methanesulfonyl

chloride (MsCl), 3-Methylpyridine.[1]

Solvents: Dry DMF, Acetonitrile (MeCN), DMSO.

Purification: Flash Chromatography (Silica Gel 60), HPLC (C18 column).[1]

Step-by-Step Methodology
Phase 1: Construction of the Spiro-Scaffold (Corey-Chaykovsky
Cyclopropanation)
Rationale: Direct spiro-cyclopropanation of the indanedione creates the quaternary spiro-center

early in the synthesis.

Activation: In a flame-dried 250 mL flask, suspend NaH (1.2 eq) in dry DMSO (50 mL) under

Argon. Stir at 60°C for 1 hour until gas evolution ceases (formation of dimsyl anion).

Ylide Formation: Cool to 0°C. Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir for

30 min to generate the sulfur ylide.

Cyclization: Add a solution of Substituted 2-benzylidene-1,3-indanedione (1.0 eq) in DMSO

dropwise.

Critical Control Point: Maintain temperature <5°C to prevent polymerization.[1]

Workup: Stir at RT for 4 hours. Quench with saturated NH₄Cl.[1] Extract with EtOAc (3x).[1]

Wash organics with brine, dry over Na₂SO₄, and concentrate.

Purification: Purify the Spiro[cyclopropane-1,2'-indene]-1',3'-dione intermediate via silica

column (Hexane/EtOAc 8:2).
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Phase 2: Formation of the Aniline Linker
Nitration: Dissolve the spiro-dione in H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. (Targeting

the aromatic ring of the indane core).[2]

Reduction: Subject the nitro-intermediate to catalytic hydrogenation (H₂, Pd/C) or Fe/NH₄Cl

reduction to yield the Spiro-aminoindane derivative.[1]

Phase 3: Convergent Coupling (The "Diamide" Bond)
Rationale: Using a sulfonyl chloride activator avoids harsh thionyl chloride conditions that might

open the strained spiro-ring.

Activation: Dissolve 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

in dry MeCN. Cool to 0°C.[1][2]

Reagent Addition: Add 3-Methylpyridine (2.0 eq) followed by Methanesulfonyl chloride (1.2

eq). Stir for 30 min to form the mixed anhydride/sulfonyl intermediate.

Coupling: Add the Spiro-aminoindane (from Phase 2, 1.0 eq) dissolved in MeCN.[1]

Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (disappearance of acid

spot).

Isolation: Pour into water. The precipitate is the crude Spirocyclic Diamide.

Final Purification: Recrystallize from Ethanol or purify via preparative HPLC

(Acetonitrile/Water gradient).

Synthesis Workflow Diagram
The following Graphviz diagram visualizes the convergent synthesis strategy.
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Figure 2: Convergent synthesis of spiro-fused anthranilic diamides.

Analytical Characterization & Validation
To ensure the integrity of the spiro-center, the following validation steps are mandatory:
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Technique Parameter Acceptance Criteria

¹H NMR (500 MHz) Cyclopropyl Protons

Distinct multiplets at δ 1.2–1.8

ppm (upfield shift characteristic

of spiro-cyclopropane).[1]

¹³C NMR Quaternary Spiro-Carbon
Signal at δ 30–40 ppm

(confirming spiro-fusion).[1]

HRMS (ESI) Molecular Ion [M+H]⁺ Mass error < 5 ppm.[1]

X-Ray Crystallography Dihedral Angle

Confirmation of orthogonal

orientation between the spiro-

ring and the amide plane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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